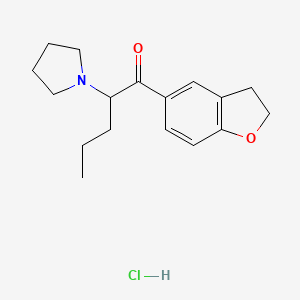

5-Dihydrobenzofuranpyrovalerone hydrochloride

Beschreibung

5-Dihydrobenzofuranpyrovalerone hydrochloride (5-DBFPV HCl), also known as 3-desoxy-3,4-methylenedioxy pyrovalerone hydrochloride, is a synthetic cathinone derivative with the molecular formula C₁₇H₂₃NO₂·HCl and a molecular weight of 309.83 g/mol . It features a dihydrobenzofuran core substituted with a pyrrolidinyl-pentanone moiety, contributing to its psychoactive properties. The compound exhibits UV/Vis absorption maxima at 234 nm and 306 nm , which are critical for analytical identification in forensic and research settings.

Key specifications include:

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.ClH/c1-2-5-15(18-9-3-4-10-18)17(19)14-6-7-16-13(12-14)8-11-20-16;/h6-7,12,15H,2-5,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLYTIMBIKERSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCC2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344644 | |

| Record name | 3-Desoxy-3,4-methylenedioxy pyrovalerone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117405-33-9 | |

| Record name | 5-Dihydrobenzofuranpyrovalerone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117405339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Desoxy-3,4-methylenedioxy pyrovalerone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DBFPV HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K4BIO39O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dihydrobenzofuranpyrovalerone hydrochloride typically involves the following steps:

Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidinyl Group: This step involves the reaction of the dihydrobenzofuran intermediate with a pyrrolidine derivative.

Formation of the Hydrochloride Salt: The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring purity and consistency through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-DBFPV has the molecular formula and a molar mass of approximately 309.83 g/mol. Structurally, it is an analogue of methylenedioxypyrovalerone (MDPV), with the methylenedioxyphenyl group replaced by a dihydrobenzofuran moiety. This modification may influence its pharmacological profile and effects on the central nervous system (CNS) compared to other stimulants in its class .

Pharmacological Studies

Research into 5-DBFPV primarily focuses on its pharmacological effects as a CNS stimulant. It acts as a monoamine releasing agent and reuptake inhibitor, affecting neurotransmitters such as dopamine and norepinephrine . Its stimulant properties have made it a subject of interest in studies related to:

- Behavioral Pharmacology : Investigating the effects of 5-DBFPV on behavior in animal models can provide insights into its potential for abuse and addiction.

- Neuropharmacology : Understanding how 5-DBFPV interacts with neurotransmitter systems can help elucidate its mechanism of action and potential therapeutic uses.

Forensic Analysis

Due to its classification as a designer drug, 5-DBFPV has gained attention in forensic toxicology. Its detection in biological samples is crucial for:

- Drug Testing : Identifying 5-DBFPV in urine or blood samples can assist in clinical toxicology and substance abuse evaluations.

- Legal Investigations : The compound's presence in illicit drug markets necessitates analytical methods for law enforcement agencies to monitor its use and distribution.

Potential Therapeutic Uses

While primarily studied for its stimulant effects, there is ongoing research into the potential therapeutic applications of 5-DBFPV:

- Attention Deficit Hyperactivity Disorder (ADHD) : Stimulants are commonly used to treat ADHD; thus, understanding the efficacy and safety profile of compounds like 5-DBFPV could lead to new treatment options.

- Depression and Anxiety Disorders : Given its stimulant properties, there may be potential for 5-DBFPV in treating mood disorders, although further research is needed to assess its safety and efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-DBFPV, it is useful to compare it with other compounds in the cathinone class:

| Compound Name | Structure Characteristics | Primary Effects |

|---|---|---|

| 5-Dihydrobenzofuranpyrovalerone | Dihydrobenzofuran + pyrovalerone | CNS stimulant |

| 3,4-Methylenedioxypyrovalerone | Methylenedioxyphenyl + pyrovalerone | Strong CNS stimulant |

| α-Pyrrolidinopentiophenone | Pyrrolidine ring + phenyl group | CNS stimulant |

| Pyrovalerone | Simple ketone structure | CNS stimulant |

This table illustrates the structural variations among these compounds and their corresponding effects on the CNS .

Case Studies and Research Findings

Several case studies highlight the implications of 5-DBFPV use:

- Case Study on Abuse Potential : A study examining patterns of use among individuals revealed that 5-DBFPV was often consumed for its euphoric effects, raising concerns about addiction potential.

- Toxicological Reports : Forensic analyses have documented instances of 5-DBFPV detection in overdose cases, emphasizing the need for awareness regarding its risks.

Wirkmechanismus

5-Dihydrobenzofuranpyrovalerone hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system, producing effects similar to those of other stimulants .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 5-DBFPV HCl and other hydrochloride-containing compounds from the provided evidence:

Key Observations :

Functional and Pharmacological Contrasts

- Psychoactivity: 5-DBFPV HCl is hypothesized to act as a norepinephrine-dopamine reuptake inhibitor (NDRI), akin to pyrovalerone analogs, whereas memantine HCl targets NMDA receptors .

- Regulatory Status: While chlorphenoxamine HCl and dosulepin HCl are approved medications, 5-DBFPV HCl remains unregulated but monitored due to structural parallels with Schedule I substances .

Analytical and Stability Considerations

- Purity Standards : 5-DBFPV HCl is typically supplied at ≥95% purity, comparable to pharmaceutical-grade hydrochlorides like memantine HCl (≥98% in analytical standards) .

- Stability: Hydrochloride salts generally enhance stability, but 5-DBFPV HCl’s susceptibility to photodegradation (inferred from UV data) necessitates storage in methanol at controlled temperatures .

Biologische Aktivität

5-Dihydrobenzofuranpyrovalerone hydrochloride, a synthetic compound belonging to the cathinone class, has garnered attention due to its stimulant properties. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molar mass of approximately 309.83 g/mol. It is structurally related to other psychoactive substances, particularly 3,4-methylenedioxypyrovalerone (MDPV) and shares characteristics typical of CNS stimulants.

| Compound Name | Structure Characteristics | Primary Effects |

|---|---|---|

| 5-Dihydrobenzofuranpyrovalerone | Dihydrobenzofuran + pyrovalerone | CNS stimulant |

| 3,4-Methylenedioxypyrovalerone | Methylenedioxyphenyl + pyrovalerone | Strong CNS stimulant |

| α-Pyrrolidinopentiophenone | Pyrrolidine ring + phenyl group | CNS stimulant |

| Pyrovalerone | Simple ketone structure | CNS stimulant |

The unique structural modifications of 5-Dihydrobenzofuranpyrovalerone may influence its pharmacological profile compared to other compounds in the cathinone class.

While specific reaction pathways for 5-Dihydrobenzofuranpyrovalerone are not extensively documented, it is hypothesized that its stimulant effects may be attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that compounds in this class often exhibit varying selectivity for these transporters, impacting their psychoactive effects and potential for abuse .

Pharmacological Profile

The pharmacological activity of 5-Dihydrobenzofuranpyrovalerone has been characterized in various studies:

- CNS Stimulation : Similar to other cathinones, it is expected to induce heightened alertness and euphoria.

- Uptake Inhibition : Preliminary data suggest that it may inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

- Potential for Abuse : Given its structural similarities to known stimulants like MDPV, there are concerns regarding its abuse potential.

Case Studies

Case studies involving benzofurans and related compounds provide insights into their effects on human subjects. For instance:

- Case Study on Stimulant Effects : A study reported on individuals using benzofuran derivatives recreationally, noting significant increases in heart rate and blood pressure, alongside reports of euphoria and increased sociability.

- Adverse Effects : Instances of anxiety, paranoia, and cardiovascular complications were documented among users of similar compounds, highlighting the risks associated with their use .

Toxicological Considerations

Toxicological assessments have shown that 5-Dihydrobenzofuranpyrovalerone exhibits low acute toxicity when handled according to specifications. It does not appear to irritate skin or eyes significantly; however, long-term effects remain largely unstudied due to its classification as a designer drug .

Q & A

Q. How can HPLC methods be optimized for quantifying 5-Dihydrobenzofuranpyrovalerone hydrochloride in pharmaceutical formulations?

- Methodological Answer : A validated HPLC method involves using a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at a flow rate of 1 mL·min⁻¹ and UV detection at 207 nm . Calibration curves should span 1–10 μg·mL⁻¹ , with regression analysis (e.g., Y = 151.8532X – 1.3918, r² = 0.9999). Validation requires testing accuracy (recovery rates 99.67–100.1%), precision (RSD <1.5%), and linearity .

- Table 1 : HPLC Parameters

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range |

|---|---|---|---|---|

| C18 | Phosphate:MeOH (70:30) | 1 mL/min | 207 nm | 1.09–10.90 μg/mL |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analytical reference standards (e.g., Pyrovalerone hydrochloride SDS ). Key protocols include:

- Use personal protective equipment (PPE) : gloves, lab coats, and eye protection.

- Store in airtight containers away from light and moisture.

- Dispose of waste via hazardous chemical protocols .

- Emergency procedures: Contact toxicology services (e.g., +41 (0) 44 321 34 33 for Lipomed AG) for spills or exposure .

Q. How is the dihydrobenzofuran core structure synthesized and characterized?

- Methodological Answer : The dihydrobenzofuran scaffold can be synthesized via cyclization of substituted benzaldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives ). Characterization employs:

- NMR spectroscopy for structural confirmation (e.g., ¹H NMR δ 2.5–3.0 ppm for dihydrofuran protons).

- Mass spectrometry (MS) for molecular weight verification (e.g., C10H10O2 with [M+H]⁺ = 163.08 ).

- SMILES notation (e.g., CC(=O)C1=CC2=C(C=C1)OCC2) for database alignment (PubChem, DSSTox ).

Advanced Research Questions

Q. How do discrepancies in pharmacokinetic data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from varied analytical conditions (e.g., mobile phase composition, detection wavelengths). Resolve by:

Q. What advanced techniques elucidate the metabolic pathways of this compound?

- Methodological Answer : Combine in vitro microsomal assays (e.g., liver S9 fractions) with LC-MS/MS for metabolite profiling. Key steps:

- Phase I metabolism : Identify hydroxylation products via high-resolution MS .

- Phase II conjugation : Detect glucuronides/sulfates using negative-ion mode MS .

- Isotopic labeling (e.g., ¹⁴C) to trace metabolic fate in vivo .

Q. How can in silico models predict the neuropharmacological activity of 5-Dihydrobenzofuranpyrovalerone derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to CNS targets (e.g., dopamine transporters). Validate predictions with:

- In vitro receptor binding assays (e.g., radioligand displacement).

- Behavioral studies in rodent models (e.g., locomotor activity tests for stimulant effects ).

Q. What strategies improve the sensitivity of TLC-densitometric methods for impurity profiling?

- Methodological Answer : Optimize plate type (e.g., silica gel 60 F₂₅₄), developing solvent (e.g., ethyl acetate:hexane, 3:7), and densitometric detection (e.g., 254 nm UV). Compare with HPTLC for higher resolution (e.g., 3D overlay densitograms ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Compare decomposition profiles and use DSC to identify melting points. Publish raw data (e.g., TGA curves) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.